molecular formula C10H17BrO2 B13328889 4-[(2-Bromocyclopentyl)oxy]oxane

4-[(2-Bromocyclopentyl)oxy]oxane

Cat. No.: B13328889
M. Wt: 249.14 g/mol
InChI Key: MSZHOXYURAYZAA-UHFFFAOYSA-N
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Description

4-[(2-Bromocyclopentyl)oxy]oxane is an organic compound with the molecular formula C₁₀H₁₇BrO₂. It is characterized by a bromocyclopentyl group attached to an oxane ring through an oxygen atom. This compound is of interest in various fields of chemical research due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Bromocyclopentyl)oxy]oxane typically involves the reaction of 2-bromocyclopentanol with tetrahydrofuran in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the intermediate products. The general reaction scheme is as follows:

    Step 1: Dissolve 2-bromocyclopentanol in anhydrous tetrahydrofuran.

    Step 2: Add sodium hydride slowly to the solution while maintaining a low temperature to control the exothermic reaction.

    Step 3: Stir the reaction mixture at room temperature for several hours until the reaction is complete.

    Step 4: Quench the reaction with water and extract the product using an organic solvent such as dichloromethane.

    Step 5: Purify the product by column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The purification steps may include distillation and recrystallization to ensure the product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Bromocyclopentyl)oxy]oxane undergoes various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The oxane ring can be oxidized to form corresponding lactones or carboxylic acids.

    Reduction: The bromocyclopentyl group can be reduced to form cyclopentyl derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethylformamide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

    Nucleophilic substitution: Formation of substituted oxane derivatives.

    Oxidation: Formation of lactones or carboxylic acids.

    Reduction: Formation of cyclopentyl derivatives.

Scientific Research Applications

4-[(2-Bromocyclopentyl)oxy]oxane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Studied for its potential therapeutic effects and as a precursor for pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(2-Bromocyclopentyl)oxy]oxane involves its interaction with specific molecular targets. The bromocyclopentyl group can undergo nucleophilic substitution, leading to the formation of various bioactive derivatives. The oxane ring provides stability and enhances the compound’s reactivity. The exact molecular pathways and targets depend on the specific application and the derivatives formed.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2-Chlorocyclopentyl)oxy]oxane
  • 4-[(2-Fluorocyclopentyl)oxy]oxane
  • 4-[(2-Iodocyclopentyl)oxy]oxane

Uniqueness

4-[(2-Bromocyclopentyl)oxy]oxane is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it a valuable intermediate in organic synthesis and research.

Properties

Molecular Formula

C10H17BrO2

Molecular Weight

249.14 g/mol

IUPAC Name

4-(2-bromocyclopentyl)oxyoxane

InChI

InChI=1S/C10H17BrO2/c11-9-2-1-3-10(9)13-8-4-6-12-7-5-8/h8-10H,1-7H2

InChI Key

MSZHOXYURAYZAA-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(C1)Br)OC2CCOCC2

Origin of Product

United States

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